Fluoromethane-13C
Overview
Description
Fluoromethane-13C, also known as Methyl-13C fluoride, is a compound with the molecular formula 13CH3F. It is an isotopically labeled version of fluoromethane, where the carbon atom is replaced with the carbon-13 isotope. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Fluoromethane-13C can be synthesized through several methods. One common synthetic route involves the reaction of carbon-13 labeled methanol with hydrogen fluoride. The reaction is typically carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope. Industrial production methods often involve the use of specialized equipment to handle the highly reactive and flammable nature of the compound .
Chemical Reactions Analysis
Fluoromethane-13C undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often conducted under controlled temperatures and pressures to ensure safety and efficiency.
Major Products: The products of these reactions depend on the specific reagents and conditions used but often include other isotopically labeled compounds
Scientific Research Applications
Fluoromethane-13C has a wide range of applications in scientific research:
Chemistry: It is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It helps in tracing metabolic pathways and understanding biological processes at the molecular level.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is employed in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of Fluoromethane-13C involves its interaction with molecular targets through its isotopic labeling. The carbon-13 isotope allows for precise tracking and analysis of the compound’s behavior in various chemical and biological systems. This enables researchers to study the pathways and interactions involved in its effects .
Comparison with Similar Compounds
Fluoromethane-13C is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as:
Fluoromethane: The non-labeled version, which lacks the carbon-13 isotope.
Chloromethane-13C: Another isotopically labeled compound with chlorine instead of fluorine.
Bromomethane-13C: Similar to this compound but with bromine.
Iodomethane-13C: Contains iodine instead of fluorine. These compounds share similar chemical properties but differ in their isotopic labeling and the halogen atom present, which affects their reactivity and applications .
Properties
IUPAC Name |
fluoro(113C)methane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3F/c1-2/h1H3/i1+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVXSUQYWXRMNV-OUBTZVSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
35.026 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20666-44-8 | |
Record name | Fluoromethane-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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